molecular formula C9H8O2 B1272951 1-Benzofuran-2-ylmethanol CAS No. 55038-01-2

1-Benzofuran-2-ylmethanol

Cat. No. B1272951
Key on ui cas rn: 55038-01-2
M. Wt: 148.16 g/mol
InChI Key: HSOMHPHYGAQRTF-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A solution of benzofuran-2-ylmethanol (120 mg; 0.81 mmol) in anh. DCM (5 ml) was treated at rt with CBr4 (268 mg; 0.81 mmol), and with PPh3 (212 mg; 0.81 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 17 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 2-(bromomethyl)benzofuran as a yellow oil (128 mg; 75%) which was directly used for the next reaction.
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
268 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
212 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH2:10]O.C(Br)(Br)(Br)[Br:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:13][CH2:10][C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)CO
Name
Quantity
268 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
212 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was further stirred at rt, under nitrogen, for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness
CUSTOM
Type
CUSTOM
Details
under reduced pressure, and subsequent purification by FC (DCM)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrCC=1OC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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